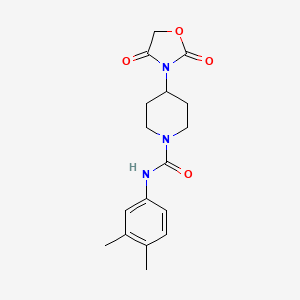

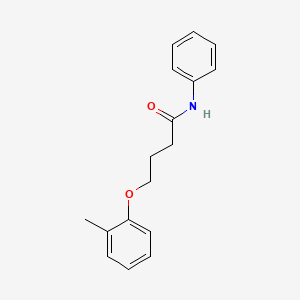

![molecular formula C13H8N4O4 B3015460 7-(3-硝基苯基)吡唑并[1,5-a]嘧啶-3-甲酸 CAS No. 932236-41-4](/img/structure/B3015460.png)

7-(3-硝基苯基)吡唑并[1,5-a]嘧啶-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties . They are known for their wide applications in medicinal chemistry research .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A common strategy involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . A specific example of a synthesis process for a similar compound was reported, involving a four-step protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure of these compounds can be modified throughout its periphery, allowing for structural diversity . Electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, they can be used in the preparation of diverse pyrazolo[1,5-a]pyrimidine derivatives . The reaction involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles .科学研究应用

合成和结构研究

- 区域选择性合成:该化合物用于吡唑并[1,5-a]嘧啶衍生物的区域选择性合成,展示了基于羧基功能的 N-烷基化的可调区域选择性 (Drev 等人,2014 年)。

药物化学

- 血管紧张素 II 受体拮抗剂:在药物化学中,该化合物的衍生物已被探索为有效的体外血管紧张素 II 拮抗剂,这对潜在的高血压治疗很重要 (Shiota 等人,1999 年)。

抗菌和抗氧化性能

- 抗菌和抗氧化活性:该化合物的衍生物已被合成,并显示出对革兰氏阳性菌和革兰氏阴性菌以及真菌的抗菌活性。此外,这些衍生物还表现出显着的抗氧化性能 (Şener 等人,2017 年)。

化合物库合成中的特权结构

- 特权结构:该化合物被确认为化合物库合成的特权结构,其衍生物已被用于创建广泛的化合物,展示了吡唑并[1,5-a]嘧啶类的多功能性 (Gregg 等人,2007 年)。

肿瘤学研究

- 抗癌活性:该化合物的某些衍生物显示出显着的抗癌活性,特别是对乳腺腺癌细胞系,突出了其在肿瘤学研究中的潜力 (Abdellatif 等人,2014 年)。

杀菌剂研究

- 杀菌活性:该化合物的一些类似物,特别是嘧啶环中取代的类似物,显示出高水平的杀菌活性,使其与全身性杀菌剂的研究相关 (Huppatz,1985 年)。

成像和诊断研究

- 使用 PET 进行肿瘤成像:该化合物的衍生物已被合成并评估其在使用正电子发射断层扫描 (PET) 进行肿瘤成像中的潜力,为非侵入性癌症诊断和监测提供了见解 (Xu 等人,2012 年)。

作用机制

While the specific mechanism of action for “7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is not mentioned in the search results, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They can inhibit the expression and activities of certain vital inflammatory mediators .

属性

IUPAC Name |

7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O4/c18-13(19)10-7-15-16-11(4-5-14-12(10)16)8-2-1-3-9(6-8)17(20)21/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGBENHQEUXVNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC3=C(C=NN23)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

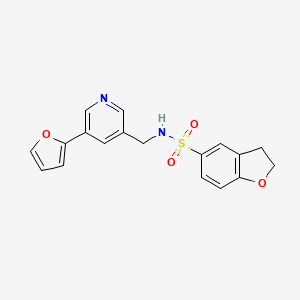

![[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate](/img/structure/B3015381.png)

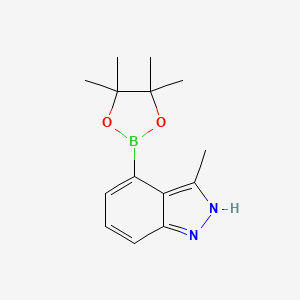

![3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3015383.png)

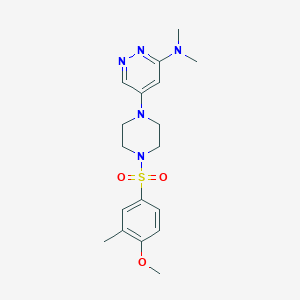

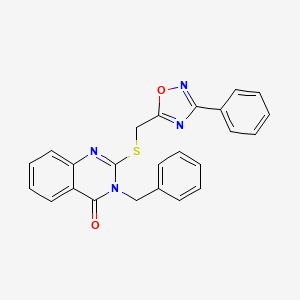

![7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3015388.png)

![Cyclopropyl-[4-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B3015397.png)

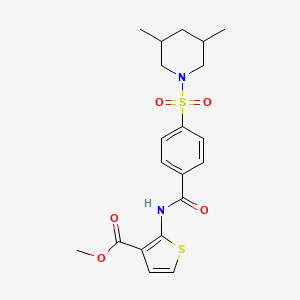

![N-(2-chlorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3015398.png)

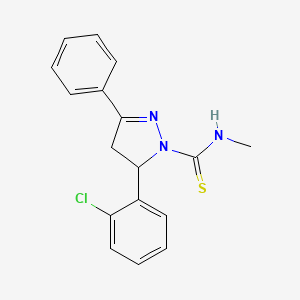

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide](/img/structure/B3015399.png)